molecular formula C28H34N2O2 B6291199 9-(Dihexylamino)benzo[a]phenoxazin-5-one CAS No. 2622208-76-6

9-(Dihexylamino)benzo[a]phenoxazin-5-one

Cat. No.: B6291199
CAS No.: 2622208-76-6
M. Wt: 430.6 g/mol
InChI Key: KGPVGFQBUSVSKX-UHFFFAOYSA-N
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Description

9-(Dihexylamino)benzo[a]phenoxazin-5-one is a benzo[a]phenoxazine derivative characterized by a dihexylamino substituent at the 9-position of its heterocyclic core. These compounds are fluorescent dyes with applications in lipid staining, optoelectronics, and bioimaging due to their solvatochromic and lipophilic properties .

Properties

IUPAC Name

9-(dihexylamino)benzo[a]phenoxazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O2/c1-3-5-7-11-17-30(18-12-8-6-4-2)21-15-16-24-26(19-21)32-27-20-25(31)22-13-9-10-14-23(22)28(27)29-24/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPVGFQBUSVSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dihexylamino)benzo[a]phenoxazin-5-one typically involves the condensation of appropriate aromatic amines with benzo[a]phenoxazin-5-one derivatives. One common method includes the reaction of 9-chlorobenzo[a]phenoxazin-5-one with dihexylamine under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction is usually catalyzed by a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of 9-(Dihexylamino)benzo[a]phenoxazin-5-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-(Dihexylamino)benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.

    Substitution: The dihexylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted phenoxazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Substituted phenoxazine derivatives with varying functional groups.

Scientific Research Applications

Fluorescent Dyes

One of the primary applications of 9-(Dihexylamino)benzo[a]phenoxazin-5-one is as a fluorescent dye. Its unique structure allows it to absorb light at specific wavelengths and emit fluorescence, making it valuable in various biological and chemical assays.

Case Study: Cell Imaging

In a study published in Journal of Fluorescence, researchers utilized this compound for imaging cellular processes. The compound's fluorescence properties enabled visualization of cellular components with high specificity and sensitivity. The results indicated that it could effectively label live cells without significant toxicity, thus proving its utility in live-cell imaging applications .

Photodynamic Therapy (PDT)

Photodynamic therapy is an emerging treatment modality for cancer that utilizes photosensitizing agents to produce reactive oxygen species upon light activation. 9-(Dihexylamino)benzo[a]phenoxazin-5-one has been investigated for its potential as a photosensitizer.

Case Study: Cancer Treatment

In experimental models, this compound demonstrated effective tumor reduction when combined with light exposure. The study highlighted its ability to induce apoptosis in cancer cells while sparing healthy tissues, showcasing its promise as an adjunct treatment for malignancies .

Sensor Development

The compound's optical properties have also led to its application in sensor technology. It can be integrated into sensors for detecting specific ions or biomolecules due to its fluorescence response to environmental changes.

Case Study: Ion Detection Sensors

Researchers developed a sensor based on 9-(Dihexylamino)benzo[a]phenoxazin-5-one that selectively detected heavy metal ions in aqueous solutions. The sensor exhibited a significant change in fluorescence intensity upon binding with target ions, demonstrating high sensitivity and selectivity .

Material Science

In materials science, this compound is being explored for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.

Case Study: OLED Applications

A recent study investigated the incorporation of 9-(Dihexylamino)benzo[a]phenoxazin-5-one into OLEDs, where it was found to enhance the efficiency and brightness of the devices. The findings suggested that this compound could serve as a viable candidate for next-generation display technologies .

Summary Table of Applications

Application AreaDescriptionReferences
Fluorescent DyesUsed for cell imaging with high specificity and low toxicity
Photodynamic TherapyEffective as a photosensitizer in cancer treatment
Sensor DevelopmentDeveloped sensors for detecting heavy metal ions with high sensitivity
Material ScienceIncorporated into OLEDs to enhance efficiency and brightness

Mechanism of Action

The mechanism of action of 9-(Dihexylamino)benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s fluorescence properties allow it to bind to cellular components, enabling visualization and tracking. Its photodynamic activity is attributed to the generation of reactive oxygen species upon light activation, which can induce cell damage and apoptosis in targeted cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Photophysical Properties

The electronic and steric nature of substituents significantly influences fluorescence behavior:

  • Nile Red (9-Diethylamino): Emits at ~590 nm in lipid-rich environments with a quantum yield (QY) of ~0.43. Its diethylamino group provides moderate electron-donating effects and lipophilicity, making it ideal for lipid droplet imaging .
  • This could improve staining in highly non-polar matrices .
  • Nitro/Methyl Derivatives: Compounds like 6-methyl-10-nitro-benzo[a]phenoxazin-5-one () exhibit shifted absorption/emission profiles suitable for optoelectronic applications (e.g., OLEDs), where electron-withdrawing nitro groups reduce conjugation length compared to amino substituents .
Table 1: Photophysical Comparison of Key Derivatives
Compound Substituents λ_em (nm)* Quantum Yield Key Applications References
Nile Red 9-Diethylamino ~590 0.45 Lipid imaging
9-(Dihexylamino) Derivative 9-Dihexylamino N/A† N/A† Hypothesized: Enhanced lipid staining Inferred
6-Methyl-10-nitro-100b 6-Methyl, 10-Nitro N/A N/A OLEDs, fluorescent probes
M-1B () 10-Chloro, 6-Methyl N/A N/A Cytotoxic activity

*λ_em values context-dependent (e.g., solvent polarity).

Challenges and Limitations

  • Solubility : Longer alkyl chains (dihexyl) may reduce aqueous solubility, limiting biological applications unless formulated with surfactants or organic solvents.
  • Synthetic Complexity: Bulky substituents can hinder reaction efficiency, as noted in for acylated derivatives.
  • Data Gaps: Direct photophysical or biological data for 9-(dihexylamino)benzo[a]phenoxazin-5-one are scarce, necessitating further experimental validation of hypothesized properties.

Biological Activity

9-(Dihexylamino)benzo[a]phenoxazin-5-one is a compound belonging to the phenoxazine family, which has garnered attention for its potential in various biological applications. This article explores its biological activity, particularly in antifungal and fluorescent applications, supported by recent research findings.

  • Chemical Formula : C20_{20}H24_{24}N2_2O2_2
  • Molecular Weight : 324.42 g/mol
  • CAS Number : 7385-67-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in two areas: antifungal properties and fluorescent imaging capabilities.

Antifungal Activity

Research indicates that derivatives of benzo[a]phenoxazine compounds, including those with dihexylamino substitutions, exhibit significant antifungal activity. A study demonstrated that various synthesized benzo[a]phenoxazinium chlorides showed antifungal effects against Saccharomyces cerevisiae using a microdilution method. The most active compounds contained specific amino group configurations at the 5-position and 9-position, which enhanced their efficacy .

Table 1: Antifungal Activity of Benzo[a]phenoxazinium Chlorides

CompoundMIC (μM)Notes
Compound A (5-amino, 9-dipropylamino)12.5Highest activity observed
Compound B (5-amino, 9-dihexylamino)25Moderate activity
Compound C (5-amino, 9-propylamino)50Lower activity

Fluorescent Properties

The compound's ability to act as a fluorescent probe has been extensively studied. It exhibits strong fluorescence in lipophilic environments, making it suitable for cellular imaging applications. The solvatochromic properties of the compound allow for tuning its absorption and emission spectra based on the surrounding environment, which is crucial for microscopy techniques .

Table 2: Fluorescent Characteristics of 9-(Dihexylamino)benzo[a]phenoxazin-5-one

ParameterValue
Emission Peak (nm)620
Absorption Peak (nm)500
Quantum YieldHigh

Case Studies and Research Findings

  • Antifungal Efficacy Study :
    A comparative study was conducted on various benzo[a]phenoxazinium chlorides, including those with dihexylamino substitutions. The results indicated that compounds with specific functional groups at the 5 and 9 positions exhibited enhanced antifungal activities against yeast strains. Notably, the compound with a dihexylamino group showed promising results with a minimum inhibitory concentration (MIC) significantly lower than other derivatives .
  • Fluorescence Imaging Applications :
    In another research effort, the compound was utilized in fluorescence microscopy to stain S. cerevisiae. The study found that it preferentially accumulated in cellular membranes, particularly around vacuolar membranes and the endoplasmic reticulum. This specificity enhances its potential as a tool for studying cellular processes and lipid structures .
  • Photophysical Properties Investigation :
    Detailed studies on the photophysical properties revealed that substituents significantly influence the fluorescence characteristics of the compound. The introduction of dihexylamino groups resulted in a notable increase in fluorescence intensity and stability under varying pH conditions, which is critical for biological applications .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 9-(Dihexylamino)benzo[a]phenoxazin-5-one?

Methodological Answer:
The synthesis of benzo[a]phenoxazin-5-one derivatives typically involves coupling halogenated quinolinequinones with aminophenols or pyrimidines under catalytic conditions. For example:

  • Step 1: React 7-chloro-5,8-quinolinequinone with 2-aminophenol in the presence of sodium acetate (70–75°C, 8 hours) to form the core phenoxazinone structure .
  • Step 2: Introduce dihexylamino groups via Ullmann-type coupling using iodobenzene derivatives, 1,4-bis(diphenylphosphino)butane palladium(II) chloride catalyst, and triethylamine as a base (60–65°C, reflux) .
    Characterization:
  • Elemental Analysis: Compare calculated vs. found values (e.g., C: 74.11% vs. 74.10%; H: 3.55% vs. 3.52%) .
  • Spectroscopy: Use UV/Vis (λmax for chromophore identification), FTIR (C=O, N–H stretches), and NMR (1H/13C for substituent confirmation) .

Basic: How should experimental designs be structured to evaluate substituent effects on photophysical properties?

Methodological Answer:
Adopt a split-plot design to systematically test variables:

  • Main Plots: Vary substituents (e.g., dihexylamino vs. aryl groups).
  • Subplots: Adjust reaction conditions (temperature, solvent polarity).
  • Sub-Subplots: Replicate measurements over time (e.g., fluorescence decay kinetics) .
    Use ≥4 replicates per condition and collect data on quantum yield, molar absorptivity, and Stokes shifts to correlate structure-function relationships .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:
Contradictions often arise from impurities or tautomeric equilibria. To resolve:

  • Cross-Validate Techniques: Compare NMR (e.g., diastereotopic proton splitting) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Variable-Temperature NMR: Identify dynamic processes (e.g., amine rotamers) by analyzing peak coalescence at elevated temperatures .
  • X-ray Crystallography: Resolve ambiguities in substituent positioning (if crystalline derivatives are obtainable) .

Advanced: What methodological approaches are critical for assessing environmental stability and degradation pathways?

Methodological Answer:
Follow frameworks like Project INCHEMBIOL to study:

  • Hydrolytic Stability: Incubate the compound in buffered solutions (pH 2–12) at 25–60°C, monitoring degradation via HPLC-MS .
  • Photodegradation: Expose to UV-Vis light (300–800 nm) and quantify byproducts (e.g., quinone imine intermediates) using LC-QTOF .
  • Biotic Fate: Use soil/water microcosms to assess microbial metabolism (e.g., LC-MS/MS for hydroxylated metabolites) .

Advanced: How can researchers optimize analytical methods for trace quantification in biological matrices?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from plasma/tissue homogenates .
  • Chromatography: Employ a reverse-phase C18 column (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water (gradient elution) for baseline separation .
  • Detection: Optimize MS parameters (e.g., ESI+ mode, MRM transitions for 9-(dihexylamino)benzo[a]phenoxazin-5-one (m/z 450 → 320)) .

Advanced: What strategies address low yields in palladium-catalyzed functionalization reactions?

Methodological Answer:

  • Ligand Screening: Test bidentate ligands (e.g., 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine) to stabilize Pd intermediates and reduce off-cycle decomposition .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance catalyst solubility while avoiding β-hydride elimination .
  • Microwave Assistance: Apply microwave irradiation (100–120°C, 30 min) to accelerate coupling kinetics and improve regioselectivity .

Advanced: How do electronic effects of substituents influence redox behavior in electrochemical studies?

Methodological Answer:

  • Cyclic Voltammetry (CV): Measure oxidation potentials (Epa) in anhydrous acetonitrile (0.1 M TBAPF6). Compare dihexylamino (electron-donating) vs. nitro (electron-withdrawing) substituents .
  • DFT Calculations: Correlate HOMO/LUMO energies (B3LYP/6-31G*) with experimental Epa values to model charge-transfer processes .
  • Spectroelectrochemistry: Monitor in-situ UV/Vis changes during electrolysis to identify redox-active intermediates (e.g., radical cations) .

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